molecular formula C9H9NO4 B14136321 2-[(Hydroxymethyl)carbamoyl]benzoic acid CAS No. 65180-94-1

2-[(Hydroxymethyl)carbamoyl]benzoic acid

Katalognummer: B14136321
CAS-Nummer: 65180-94-1
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: SAQWDZHRYAPCHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Hydroxymethyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxymethylcarbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hydroxymethyl)carbamoyl]benzoic acid typically involves the reaction of 2-aminomethylbenzoic acid with formaldehyde and a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include water or alcohols.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Hydroxymethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: The major product is 2-[(Carboxymethyl)carbamoyl]benzoic acid.

    Reduction: The major product is 2-[(Aminomethyl)carbamoyl]benzoic acid.

    Substitution: The products depend on the substituent introduced, such as 2-[(Alkoxymethyl)carbamoyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-[(Hydroxymethyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of 2-[(Hydroxymethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethylcarbamoyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxymethylbenzoic acid: Similar structure but lacks the carbamoyl group.

    2-Carboxybenzyl alcohol: Similar structure but lacks the carbamoyl group.

    2-[(Aminomethyl)carbamoyl]benzoic acid: Similar structure but with an amine group instead of a hydroxymethyl group.

Uniqueness

2-[(Hydroxymethyl)carbamoyl]benzoic acid is unique due to the presence of both the hydroxymethyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

65180-94-1

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

2-(hydroxymethylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)

InChI-Schlüssel

SAQWDZHRYAPCHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.